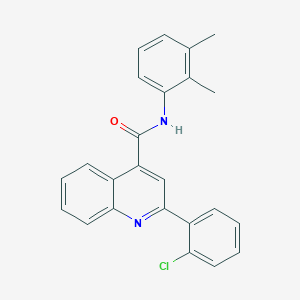![molecular formula C28H26N2O3 B447957 PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B447957.png)
PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound with the molecular formula C28H26N2O3 This compound is characterized by its unique structure, which includes a quinoline ring, a benzoate ester, and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multiple steps, including the formation of the quinoline ring, the introduction of the dimethylphenyl group, and the esterification of the benzoate. One common synthetic route involves the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dimethylphenyl Group: This step can be accomplished through a Friedel-Crafts alkylation reaction, where the quinoline ring is alkylated with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification of the Benzoate: The final step involves the esterification of 4-aminobenzoic acid with propanol in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoate ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit certain enzymes, leading to the disruption of metabolic pathways essential for cell survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE: is similar to other quinoline derivatives such as:
Uniqueness
This compound is unique due to its combination of a quinoline ring, a dimethylphenyl group, and a benzoate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other quinoline derivatives.
Eigenschaften
Molekularformel |
C28H26N2O3 |
|---|---|
Molekulargewicht |
438.5g/mol |
IUPAC-Name |
propyl 4-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C28H26N2O3/c1-4-15-33-28(32)20-11-13-22(14-12-20)29-27(31)24-17-26(21-10-9-18(2)19(3)16-21)30-25-8-6-5-7-23(24)25/h5-14,16-17H,4,15H2,1-3H3,(H,29,31) |
InChI-Schlüssel |
LVRHVMYDGRACCI-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447876.png)
![2-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B447877.png)
![1-[4-(2,4-Dichlorophenoxy)butanoyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B447880.png)







![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-3,3-diphenylpropanamide](/img/structure/B447894.png)
![Dimethyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B447896.png)


